(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral compound that features a pyrazole ring substituted with a methyl group at the nitrogen atom and an ethan-1-ol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic conditions.
Methylation: The nitrogen atom of the pyrazole ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Introduction of the ethan-1-ol group: This step involves the reaction of the methylated pyrazole with an appropriate aldehyde or ketone, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
Reduction: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethane.
Substitution: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride or bromide.
Scientific Research Applications
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: Similar structure but with the ethan-1-ol group at the 3-position.
(1S)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
(1S)-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a propan-1-ol group instead of an ethan-1-ol group.
Uniqueness
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom and the ethan-1-ol group at the 4-position of the pyrazole ring allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJMHJRBXQSTCT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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